molecular formula C19H21ClN6O3 B2745560 2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 877617-77-1

2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide

Cat. No. B2745560
CAS RN: 877617-77-1
M. Wt: 416.87
InChI Key: LWLYOLRSUMHXOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions used in the synthesis .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity with other substances .

Scientific Research Applications

Radioligand Development for PET Imaging

Compounds within this chemical class, such as DPA-714, have been utilized in the radiosynthesis of selective radioligands for imaging the translocator protein (18 kDa) with PET. This application is crucial for in vivo imaging, providing insights into various biological processes and diseases. DPA-714, a compound designed with a fluorine atom in its structure, allows labeling with fluorine-18, facilitating the visualization of biological phenomena at the molecular level (Dollé et al., 2008).

Antimicrobial Activity Research

The search for new antimicrobial agents has led to the synthesis of pyrimidinones and oxazinones derivatives, demonstrating the potential of this chemical class in contributing to the development of new therapeutic strategies against microbial infections. Such compounds have shown good antibacterial and antifungal activities, comparable to established antibiotics like streptomycin and fusidic acid, highlighting their potential in addressing the growing concern of antibiotic resistance (Hossan et al., 2012).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or interacting with DNA .

Future Directions

This involves discussing potential future research directions. For example, if the compound has medicinal properties, future research might involve conducting clinical trials or developing more effective derivatives of the compound .

properties

IUPAC Name

2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O3/c1-10-7-24(13-6-4-5-12(20)11(13)2)18-22-16-15(25(18)8-10)17(28)26(9-14(21)27)19(29)23(16)3/h4-6,10H,7-9H2,1-3H3,(H2,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLYOLRSUMHXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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